Trimethylsulfonium hydroxide

Catalog No.
S639982
CAS No.
17287-03-5
M.F
C3H10OS
M. Wt
94.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trimethylsulfonium hydroxide

CAS Number

17287-03-5

Product Name

Trimethylsulfonium hydroxide

IUPAC Name

trimethylsulfanium;hydroxide

Molecular Formula

C3H10OS

Molecular Weight

94.18 g/mol

InChI

InChI=1S/C3H9S.H2O/c1-4(2)3;/h1-3H3;1H2/q+1;/p-1

InChI Key

MDTPTXSNPBAUHX-UHFFFAOYSA-M

SMILES

C[S+](C)C.[OH-]

Synonyms

trimethylsulfonium, trimethylsulfonium chloride, trimethylsulfonium hydroxide, trimethylsulfonium iodide, trimethylsulfonium nitrate, trimethylsulphonium chloride

Canonical SMILES

C[S+](C)C.[OH-]

Derivatization Agent in Chromatography:

TMSH acts as a powerful methylating agent, readily attaching a methyl group (CH₃) to various functional groups in molecules. This process, called derivatization, modifies molecules to enhance their detectability and separation in analytical techniques like gas chromatography (GC) and mass spectrometry (MS) [].

For instance, TMSH derivatizes fatty acids in milk samples, enabling their efficient identification and quantification using thermochemolysis-GC-MS [].

Methylation of Biomolecules:

TMSH can methylate various biomolecules like carboxylic acids, alcohols, thiols, and N-heterocycles. This methylation process often plays a crucial role in studying their structure, function, and interactions with other molecules.

An example includes the use of TMSH to methylate sugar residues in glycoproteins, facilitating their analysis by various spectroscopic techniques [].

Synthesis of Other Cationic Reagents:

TMSH serves as a valuable starting material for synthesizing other cationic reagents used in various research applications. These reagents can act as catalysts, methylation agents, or precursors for other functional molecules [].

For example, TMSH can be used to synthesize trimethylsilylium (TMS) ion, a commonly employed silylating agent in organic synthesis [].

Trimethylsulfonium hydroxide is a quaternary ammonium compound with the chemical formula C3H9OS\text{C}_3\text{H}_9\text{OS}. It is primarily recognized for its role as a methylating agent in organic chemistry, particularly in the derivatization of fatty acids and other lipids. This compound is often utilized in gas chromatography for the analysis of fatty acid methyl esters due to its efficiency and effectiveness in transesterification reactions. Trimethylsulfonium hydroxide is characterized by its ability to facilitate the conversion of carboxylic acids into their corresponding methyl esters, which are crucial for various analytical applications .

TMSH is a hazardous compound and should be handled with appropriate precautions. Here are some key safety concerns:

  • Toxicity: TMSH is highly toxic upon ingestion, inhalation, or skin contact [, ]. It can cause severe eye damage, skin burns, and damage to internal organs [].
  • Flammability: TMSH solution in methanol is flammable and should be kept away from heat sources [, ].
  • Reactivity: TMSH can react violently with strong acids and oxidizing agents [].

Trimethylsulfonium hydroxide can be synthesized through various methods:

  • Methylation of Sulfide: One common approach involves the reaction of dimethyl sulfide with methyl iodide or another suitable methylating agent.
  • Quaternization: The quaternization of trimethylamine with sulfur dioxide followed by hydrolysis can also yield trimethylsulfonium hydroxide.
  • Direct Reaction with Hydroxides: Reacting trimethylsulfonium salts with strong bases can produce trimethylsulfonium hydroxide directly.

These methods highlight the versatility of synthesis pathways available for producing this compound.

Trimethylsulfonium hydroxide has several notable applications:

  • Gas Chromatography: It is extensively used for the derivatization of fatty acids and lipids, facilitating their analysis through gas chromatography by converting them into more volatile methyl esters .
  • Analytical Chemistry: The compound serves as a reagent in various chemical analyses, particularly in lipid chemistry and metabolic studies.
  • Organic Synthesis: Its role as a methylating agent makes it valuable in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

Interaction studies involving trimethylsulfonium hydroxide focus on its reactivity with different substrates. For instance:

  • Lipids with Hydroxy Groups: Research indicates that when trimethylsulfonium hydroxide interacts with lipids containing hydroxy groups, it can lead to the formation of O-methyl ethers, which may interfere with subsequent analyses .
  • Reactivity with Other Compounds: The compound exhibits reactivity towards various nucleophiles and electrophiles, influencing its application scope in organic synthesis.

Several compounds share similarities with trimethylsulfonium hydroxide, each possessing unique characteristics:

CompoundStructurePrimary UseUnique Features
Dimethyl sulfoxideC2H6OS\text{C}_2\text{H}_6\text{OS}Solvent and reagent for organic synthesisExcellent solvent properties; polar aprotic solvent
TrimethylamineC3H9N\text{C}_3\text{H}_9\text{N}Precursor for quaternary ammonium compoundsBasic properties; used in synthesis of surfactants
Dimethyl carbonateC3H6O3\text{C}_3\text{H}_6\text{O}_3Methylating agent and solventNon-toxic alternative for methylation reactions

Uniqueness of Trimethylsulfonium Hydroxide

Trimethylsulfonium hydroxide stands out due to its efficiency as a methylating agent specifically for fatty acids and lipids, which is crucial for gas chromatography applications. Unlike dimethyl sulfoxide or dimethyl carbonate, it provides a more straightforward pathway for lipid derivatization without extensive sample preparation.

UNII

835839L58Y

Related CAS

676-84-6 (Parent)

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Pictograms

Corrosive

Wikipedia

Trimethylsulfonium hydroxide

Dates

Last modified: 08-15-2023

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